N'-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of cyclopentanone with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-cyclopentylidene-3-phenyl-1H-pyrazole-5-carbohydrazide stands out due to its unique cyclopentylidene group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O/c20-15(19-16-12-8-4-5-9-12)14-10-13(17-18-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
IABHZYFXUKMTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C1 |
Origin of Product |
United States |
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